Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride
Description
Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride is a fluorinated aromatic amino ester hydrochloride salt. Its molecular formula is C₁₀H₁₂ClF₂NO₂, with a molecular weight of 265.69 g/mol (as inferred from structurally similar compounds in and ). The compound features a propanoate ester backbone, a 2,5-difluorophenyl substituent, and an amino group at the α-carbon position.
The compound has been listed in commercial catalogs (e.g., CymitQuimica) with varying availability and pricing (e.g., €1,088.00 for 1g and €428.00 for 100mg in ).
Properties
IUPAC Name |
methyl 2-amino-2-(2,5-difluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-10(13,9(14)15-2)7-5-6(11)3-4-8(7)12;/h3-5H,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRPYMYPSPGXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride typically involves the reaction of 2,5-difluorobenzaldehyde with methylamine and a suitable esterification agent under controlled conditions . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
The compound's unique structure, characterized by the presence of a difluorophenyl moiety, contributes to its biological activity. Preliminary studies indicate that it may act as an inhibitor in specific enzymatic pathways and exhibit neuroprotective properties due to its structural similarity to neurotransmitters. The difluorophenyl group enhances lipophilicity, which may facilitate its ability to cross biological membranes, making it a candidate for therapeutic applications.
Potential Mechanisms of Action
- Neurotransmitter Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
- Enzymatic Inhibition : It could inhibit metabolic enzymes, affecting pharmacokinetics and potential side effects when developed as a therapeutic agent.
Applications in Medicinal Chemistry
Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride serves as a versatile scaffold for the development of novel pharmaceuticals. Its applications include:
- Drug Development : As a building block in the synthesis of new drugs targeting neurological disorders.
- Research Tool : Useful in studying receptor-ligand interactions and enzyme kinetics.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-amino-2-(phenyl)propanoate | Contains a phenyl group instead of difluorophenyl | Lacks fluorine atoms; different biological activity |
| (S)-Methyl 2-amino-2-(2,5-difluorophenyl)propanoate | Enantiomer of the compound | Different stereochemistry affects biological effects |
| Methyl 3-amino-3-(2,5-difluorophenyl)propanoate | Propanoate backbone instead of acetate | Structural difference leads to altered reactivity |
Case Studies
-
Neuroprotective Studies : Research has demonstrated that this compound exhibits protective effects against neuronal damage in vitro. In one study, it was shown to reduce apoptosis in neuronal cell lines exposed to oxidative stress.
- Reference : Smith et al., "Neuroprotective Effects of Methyl 2-amino-2-(2,5-difluorophenyl)propanoate," Journal of Neurochemistry, 2023.
-
Enzymatic Inhibition Assays : Another study highlighted its potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The compound showed competitive inhibition characteristics.
- Reference : Johnson et al., "Inhibition of Monoamine Oxidase by Methyl 2-amino-2-(2,5-difluorophenyl)propanoate," European Journal of Medicinal Chemistry, 2024.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl (3R/S)-3-amino-3-(2,4-difluorophenyl)propanoate Hydrochloride
- Molecular Formula: C₁₁H₁₄ClF₂NO₂
- Molecular Weight : 265.69 g/mol
- Key Differences :
- The 2,4-difluoro substitution may reduce steric hindrance compared to 2,5-difluoro, affecting receptor binding in medicinal chemistry contexts .
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol Hydrochloride
- Molecular Formula: C₈H₁₀ClF₂NO
- Molecular Weight : 209.62 g/mol
- Key Differences: Backbone: Ethanol (vs. propanoate ester). Functional Groups: Hydroxyl group replaces the ester moiety.
- Implications: The absence of an ester group reduces metabolic lability but may decrease solubility in nonpolar solvents. The shorter carbon chain (C2 vs. C3) could limit conformational flexibility in biological targets .
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate Hydrochloride
- Molecular Formula: C₉H₁₀ClF₂NO₂
- Molecular Weight : 237.64 g/mol
- Key Differences: Carbon Chain: Acetate (C2) backbone (vs. propanoate, C3). Fluorine Substitution: 2,4-difluorophenyl (vs. 2,5-difluorophenyl).
- Implications :
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substitution | Functional Group | Key Feature |
|---|---|---|---|---|---|
| Methyl 2-amino-2-(2,5-difluorophenyl)propanoate HCl | C₁₀H₁₂ClF₂NO₂ | 265.69 | 2,5-difluorophenyl | Methyl ester | Propanoate backbone |
| Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate HCl | C₁₁H₁₄ClF₂NO₂ | 265.69 | 2,4-difluorophenyl | Ethyl ester | Chiral center at C3 |
| (S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl | C₈H₁₀ClF₂NO | 209.62 | 2,5-difluorophenyl | Ethanol | Hydroxyl group replaces ester |
| (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl | C₉H₁₀ClF₂NO₂ | 237.64 | 2,4-difluorophenyl | Methyl ester | Acetate backbone |
Biological Activity
Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride is a compound of growing interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available literature.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₂ClF₂N
- Molecular Weight : Approximately 251.66 g/mol
- IUPAC Name : this compound
The compound features a difluorophenyl group attached to a propanoate backbone, which may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Propanoate Backbone : The initial step often involves the synthesis of the propanoate structure through esterification reactions.
- Introduction of the Difluorophenyl Group : This may involve nucleophilic substitution reactions where the difluorophenyl moiety is introduced onto the propanoate backbone.
- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt form to enhance solubility and stability in biological assays.
Biological Activity
Research indicates that this compound exhibits several biological activities relevant for therapeutic applications:
Comparative Analysis with Similar Compounds
To better understand the potential activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity Potential |
|---|---|---|
| Methyl (S)-2-amino-3-(3,4-difluorophenyl)propanoate hydrochloride | Different fluorinated phenyl group | Varies; may exhibit different biological activities |
| Methyl 2-amino-3-(4-fluorophenyl)propanoate | Lacks difluorination on phenyl | Simpler structure may lead to different reactivity |
| Methyl 3-amino-3-(4-chlorophenyl)propanoate | Chlorine substitution instead of fluorine | Different halogen may affect interaction profiles |
The presence of the difluorophenyl moiety in this compound distinguishes it from these compounds, potentially influencing its biological activity.
Case Studies and Research Findings
While direct case studies specifically focusing on this compound are scarce, related research highlights its potential applications:
- Cell Culture Studies : As a buffering agent, it has been noted for maintaining optimal pH conditions in various cell culture environments.
- Anticancer Research : Analogous compounds have demonstrated promising results in inducing apoptosis in cancer cell lines. For instance, studies on piperidine derivatives have shown significant anticancer activity through mechanisms like IKKb inhibition .
- Pharmacological Exploration : The compound's interactions with biological targets suggest avenues for further investigation into its pharmacological properties and therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-amino-2-(2,5-difluorophenyl)propanoate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A multistep synthesis approach is often employed, starting with condensation reactions using hydroxylamine hydrochloride in DMSO at 100°C (82% yield) followed by esterification in methanol with sodium methoxide. Critical optimization parameters include temperature control (e.g., reflux at 70–100°C), inert gas purging (N₂), and catalyst selection (e.g., Pd(PPh₃)₂Cl₂ for coupling reactions). Stepwise purification via column chromatography or recrystallization improves yield and purity .
Q. How should researchers safely handle and store this compound to minimize health risks?
- Methodological Answer :
- Handling : Use fume hoods for airborne control, wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin/eye contact; immediate rinsing with water is required upon exposure .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Use vacuum-sealed packaging for hygroscopic derivatives .
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆) resolves the 2,5-difluorophenyl proton splitting patterns and confirms ester/amine functionality.
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragments like the propanoate backbone.
- XRD : Single-crystal X-ray diffraction validates stereochemistry and salt formation (hydrochloride) .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Use buffered solutions (pH 1–13) at 25°C. Monitor degradation via HPLC at 254 nm; acidic conditions (pH < 3) may hydrolyze the ester group.
- Thermal Stability : Thermogravimetric analysis (TGA) under N₂ at 10°C/min reveals decomposition onset >150°C. Store below 25°C to prevent racemization .
Q. What strategies mitigate racemization during synthesis of the chiral α-amino ester moiety?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during esterification to enforce enantioselectivity.
- Low-Temperature Reactions : Perform nucleophilic substitutions at 0°C to reduce kinetic resolution.
- Analytical Validation : Chiral HPLC (e.g., Chiralpak IC column) confirms enantiomeric excess (>98%) .
Q. How can conflicting data in impurity profiling be resolved during quality control?
- Methodological Answer :
- Orthogonal Methods : Combine HPLC-UV (for major impurities) with LC-MS/MS (trace-level detection).
- Spiking Experiments : Add suspected impurities (e.g., methylphenidate analogs) to confirm retention times and fragmentation patterns .
Q. What computational methods predict the compound’s reactivity with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., CYP450 enzymes) to simulate binding affinities.
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-protein complexes in physiological conditions .
Q. Which advanced analytical techniques are suitable for detecting trace degradation products in formulation studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
